Jungianol

total synthesis gold catalysis diastereoselectivity

Jungianol (C₁₅H₂₀O, average mass 216.32 Da) is a phenolic sesquiterpene belonging to the indane class of organic compounds. It was first isolated and characterized by Bohlmann et al.

Molecular Formula C15H20O
Molecular Weight 216.32 g/mol
Cat. No. B1252176
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJungianol
Synonymsepi-jungianol
jungianol
Molecular FormulaC15H20O
Molecular Weight216.32 g/mol
Structural Identifiers
SMILESCC1CC(C2=C1C=CC(=C2O)C)C=C(C)C
InChIInChI=1S/C15H20O/c1-9(2)7-12-8-11(4)13-6-5-10(3)15(16)14(12)13/h5-7,11-12,16H,8H2,1-4H3/t11-,12-/m1/s1
InChIKeyRDMPWGDHXGLLAE-VXGBXAGGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Jungianol Compound Profile: A trans-1,3-Dialkylindane Phenolic Sesquiterpene Sourced from Jungia malvaefolia


Jungianol (C₁₅H₂₀O, average mass 216.32 Da) is a phenolic sesquiterpene belonging to the indane class of organic compounds . It was first isolated and characterized by Bohlmann et al. in 1977 from the South American plant Jungia malvaefolia (syn. Jungia rugosa) [1]. The compound features a tetrasubstituted indane framework with a methyl group at position 1 and an isobutenyl side chain at position 3, with the two substituents occupying opposite faces of the five-membered ring (trans-1,3-configuration) [2]. Jungianol is the (1S,3S)-enantiomer; its diastereomer epi-jungianol possesses a cis-1,3-relationship [3].

Why Generic 1-Indanone or cis-Indane Analogs Cannot Replace Jungianol in Stereochemically Defined Applications


The biological and physicochemical properties of indane sesquiterpenes are critically dependent on the relative stereochemistry at C-1 and C-3. The natural jungianol possesses a trans-1,3-dialkylindane configuration, whereas its diastereomer epi-jungianol and the majority of synthetically accessible analogs possess a cis-relationship [1]. As demonstrated by Ho et al. (1997), the initial cis-structure originally assigned to both mutisianthol and jungianol by Bohlmann was incorrect—the natural products are in fact the trans isomers [2]. The cis and trans diastereomers exhibit distinct ¹H NMR spectroscopic signatures, with cis-1,3-dialkylindanes showing characteristic high-field signals absent in the trans series [3]. Consequently, procurement of the correct stereoisomer is non-negotiable for any application—whether analytical reference standard, biological assay, or synthetic intermediate—where stereochemical identity governs outcome, and the quantitative evidence below directly addresses which synthetic methodologies can access the authentic trans-configured natural product versus predominantly yielding the undesired cis epimer.

Quantitative Differential Evidence for Jungianol: Stereochemical Selectivity, Synthetic Accessibility, and Methodological Comparisons


Gold-Catalyzed Synthesis: The trans-Jungianol Is the Minor Product (21% yield) vs. cis-epi-Jungianol (68% yield)

In the first total synthesis reported by Hashmi et al. (2003), a gold(I)-catalyzed intramolecular [4+2] cycloaddition between furan and an alkyne was applied. The reaction produced a mixture of diastereomers: the unwanted cis-isomer epi-jungianol was the major product isolated in 68% yield, while the natural product trans-(±)-jungianol was obtained in only 21% yield [1]. The identity of the natural product was confirmed by comparison of the ¹H NMR spectrum of the minor synthetic product with Bohlmann's originally reported data for isolated jungianol, establishing that the natural material is the trans diastereomer [1].

total synthesis gold catalysis diastereoselectivity structural assignment

FeCl₃-Catalyzed Prins Cyclization: A 1:1 Molar Mixture of trans-Jungianol and cis-epi-Jungianol with 8.15% Overall Yield

Dethe and Murhade (2013) developed an FeCl₃-catalyzed Prins-type cyclization for the synthesis of highly substituted indenes, which was applied to the total synthesis of (±)-jungianol and epi-jungianol. In this method, the two diastereomers were obtained in an approximately 1:1 molar ratio, with (±)-jungianol isolated in 8.15% overall yield over the multi-step sequence [1]. A subsequent FeCl₃-catalyzed intramolecular Michael addition approach by the same group in 2015 again resulted in a 1:1 molar mixture of trans- and cis-isomers [2].

Lewis acid catalysis Prins-type cyclization indene synthesis diastereomeric ratio

Thallium(III) vs. Iodine(III) Ring Contraction: 94% Yield for trans-Indane Intermediate Using Tl(III) Reagent vs. Ongoing Development of Greener I(III) Alternative

The key structural challenge in synthesizing jungianol is the construction of the trans-1,3-disubstituted indane framework. Silva et al. (2009) demonstrated that thallium(III) nitrate (TTN)-mediated ring contraction of 1,2-dihydronaphthalene derivatives efficiently provides the trans-1,3-substituted indane intermediate in 94% yield, enabling the first asymmetric total synthesis of (+)- and (−)-mutisianthol—a close congener of jungianol [1]. However, thallium(III) reagents pose significant toxicity and handling challenges. The recently reported annulative strategy by Khan and Rezende (2025) employs the more environmentally friendly iodine(III) reagent HTIB (hydroxy(tosyloxy)iodobenzene) for the ring contraction step; while the total synthesis remains one step from completion, the trans-indane intermediate has been successfully constructed [2].

ring contraction thallium(III) nitrate iodine(III) reagent trans-1,3-disubstituted indane green chemistry

DFT/GIAO-Calculated NMR Chemical Shifts: Independent Computational Validation of the trans Configuration of Natural Jungianol

da Silva and Neto (2005) employed a three-stage computational protocol—MM3 conformational search, B3LYP/6-31G* geometry optimization, and HF/GIAO or B3LYP/GIAO magnetic property calculations—to compute ¹³C and ¹H NMR chemical shifts for both the cis and trans isomers of jungianol [1]. Comparison of the computed shifts with the experimental data reported by Bohlmann et al. confirmed that the natural product jungianol is unequivocally the trans diastereomer. The calculated values for the trans isomer matched the experimental spectrum, while the cis isomer showed significant deviations, particularly in the high-field region characteristic of cis-1,3-dialkylindanes [1].

calculated NMR DFT/GIAO structural elucidation diastereomer differentiation DP4 probability

Antitumor Activity of Structurally Congeneric Mutisianthol vs. Unexplored Bioactivity of Jungianol: A Scaffold Differentiation Opportunity

The closely related indane sesquiterpene mutisianthol—sharing the trans-1,3-dialkylindane scaffold with jungianol—has demonstrated moderate antitumor activity against three human tumor cell lines: SF-295 (glioblastoma), HCT-8 (colon adenocarcinoma), and MDA-MB-435 (melanoma), with IC₅₀ values reported to be approximately 10–500 times higher (i.e., less potent) than the reference drug doxorubicin [1]. In contrast, the specific biological activity of jungianol itself remains largely uncharacterized in the peer-reviewed literature . This creates a unique value proposition: jungianol serves as an unencumbered scaffold for derivatization and structure–activity relationship (SAR) exploration, free from pre-existing biological annotation bias.

antitumor activity mutisianthol structure–activity relationship SF-295 HCT-8 MDA-MB-435

Recommended Application Scenarios for Jungianol Based on Verified Differential Evidence


Analytical Reference Standard for Stereochemical Authentication of Indane Sesquiterpenes

Given that the natural product is the trans diastereomer but common synthetic routes produce predominantly the cis isomer or 1:1 mixtures, jungianol is uniquely suited as a certified reference standard for HPLC, GC, or NMR-based identity and purity testing [1]. Its well-characterized ¹H and ¹³C NMR spectra—validated both experimentally and computationally—enable definitive diastereomer discrimination [2].

Scaffold for Derivatization and Structure–Activity Relationship (SAR) Exploration

Unlike mutisianthol, whose antitumor activity has been documented, jungianol presents a largely unexplored bioactive scaffold. This makes it an ideal starting point for medicinal chemistry campaigns—such as the synthesis of ester, ether, or halogenated derivatives—to probe novel anti-inflammatory, antimicrobial, or anticancer activities without pre-existing intellectual property constraints [3].

Methodological Benchmark Compound for trans-1,3-Disubstituted Indane Synthesis

The synthetic challenges documented across multiple methodologies—gold catalysis (21% trans), FeCl₃ Prins cyclization (1:1 mixture, 8.15% overall), and iodine(III)-mediated ring contraction (ongoing)—establish jungianol as a valuable benchmarking substrate for evaluating new catalytic strategies targeting trans-1,3-dialkylindane frameworks [1].

Biosynthetic Pathway Interrogation and Natural Product Chemistry Research

Jungianol and mutisianthol are thought to arise from the same biogenetic precursor (an R-curcumene-type molecule) via intramolecular ortho-alkylation [4]. Jungianol thus serves as a key comparator in studies investigating the enzymatic machinery and evolutionary divergence of indane sesquiterpene biosynthesis across the Asteraceae family [5].

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